1,2-Dibromo-4,5-dichlorobenzene

Übersicht

Beschreibung

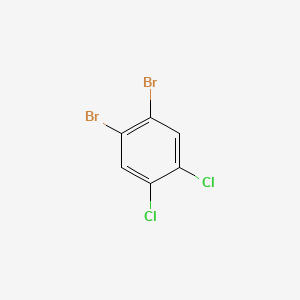

1,2-Dibromo-4,5-dichlorobenzene is an organic compound with the molecular formula C6H2Br2Cl2. It is a derivative of benzene, where two bromine atoms and two chlorine atoms are substituted at the 1,2 and 4,5 positions, respectively. This compound is known for its use in various chemical syntheses and industrial applications due to its unique halogenated structure .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4,5-dichlorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of benzene derivatives under controlled conditions. The reaction typically requires a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bromine and chlorine gases in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure the selective substitution of the halogen atoms at the desired positions on the benzene ring .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Dibromo-4,5-dichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoquinones .

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

1,2-Dibromo-4,5-dichlorobenzene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of:

- Biphenyl Derivatives : It can undergo coupling reactions to form biphenyl and polybiphenyl compounds, which are valuable in materials science for their thermal and electrical properties.

- Fluorinated Compounds : This compound is also used to synthesize fluorinated derivatives, which have applications in pharmaceuticals and agrochemicals .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reference standard for:

- Chromatographic Techniques : It is used in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantification of halogenated compounds in environmental samples .

Environmental Studies

This compound has been studied for its environmental impact, particularly as a pollutant:

- Toxicological Assessments : Research indicates that it can be harmful to aquatic life and may bioaccumulate in ecosystems. Studies have been conducted to evaluate its persistence and degradation pathways in various environments .

Pharmaceutical Research

In pharmaceutical research, this compound is investigated for its potential biological activities:

- Antimicrobial Properties : Some studies suggest that halogenated benzene derivatives exhibit antimicrobial activity, making them candidates for developing new antibiotics or preservatives .

Data Table: Applications and Properties

Case Studies

-

Synthesis of Fluorinated Biphenyls :

- A study demonstrated the use of this compound as a precursor for synthesizing tetrafluorobiphenyls through palladium-catalyzed cross-coupling reactions. This work highlighted the compound's versatility in creating high-performance materials used in electronics.

-

Environmental Persistence Study :

- An environmental study assessed the degradation of this compound in aquatic systems. The findings indicated that while the compound is persistent, certain microbial populations could degrade it under specific conditions, providing insights into bioremediation strategies.

-

Antimicrobial Activity Research :

- A pharmacological study explored the antimicrobial properties of halogenated benzene derivatives including this compound. The results suggested potential applications in developing new antimicrobial agents effective against resistant bacterial strains.

Wirkmechanismus

The mechanism of action of 1,2-dibromo-4,5-dichlorobenzene involves its interaction with various molecular targets and pathways. The halogen atoms on the benzene ring can participate in electrophilic and nucleophilic interactions, leading to the formation of different products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which can stabilize or destabilize intermediates during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2-Dibromobenzene: A benzene derivative with two bromine atoms at the 1,2 positions.

1,4-Dibromobenzene: A benzene derivative with two bromine atoms at the 1,4 positions.

1,2-Dichlorobenzene: A benzene derivative with two chlorine atoms at the 1,2 positions.

Uniqueness

1,2-Dibromo-4,5-dichlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to compounds with only bromine or chlorine substitutions .

Biologische Aktivität

1,2-Dibromo-4,5-dichlorobenzene (DBDCB) is a halogenated aromatic compound that has attracted attention due to its potential biological activities and environmental implications. This article reviews the biological activity of DBCDB, focusing on its toxicity, genotoxicity, and potential mechanisms of action.

- Chemical Formula : C6H2Br2Cl2

- Molecular Weight : 285.84 g/mol

- CAS Number : 119-54-0

Toxicological Profile

DBDCB exhibits a range of toxicological effects that are critical for understanding its biological activity.

Acute Toxicity

The acute toxicity of DBCDB has been assessed in various animal studies. The LD50 values indicate moderate toxicity:

- In rats, the oral LD50 ranges from 1516 to 2138 mg/kg body weight .

- The LC100 (lethal concentration for 100% mortality) is ≤ 977 ppm (5.9 mg/L) for a 10-hour exposure .

Chronic Toxicity

Chronic exposure studies have shown several adverse effects:

- Increased liver and kidney weights were noted in rats and mice after prolonged exposure.

- The NOAEL (No Observed Adverse Effect Level) was determined to be 60 mg/kg body weight, while the LOAEL (Lowest Observed Adverse Effect Level) was 120 mg/kg body weight due to renal effects .

Genotoxicity Studies

Genotoxicity assessments have revealed mixed results:

- In vitro studies indicated that DBCDB can induce sister chromatid exchanges in Chinese Hamster Ovary (CHO) cells and increase mutation frequency in mouse lymphoma cells when metabolic activation is present .

- However, it tested negative in several bacterial assays, suggesting that its genotoxic potential may be limited under certain conditions .

The mechanisms underlying the biological activity of DBCDB involve several pathways:

- Metabolic Activation : DBCDB may require metabolic activation to exert its genotoxic effects. The presence of cytochrome P450 enzymes can facilitate the formation of reactive metabolites that interact with DNA .

- Oxidative Stress : Halogenated compounds like DBCDB can generate reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage .

Environmental Impact

DBDCB is persistent in the environment and has a high potential for bioconcentration in aquatic organisms. Its water solubility is relatively low at approximately 155.8 mg/L, indicating limited mobility in aquatic systems .

Case Studies

- Rats and Mice Studies : Long-term studies involving rats and mice have shown no significant carcinogenic effects at maximum doses of 120 mg/kg body weight over two years .

- Developmental Studies : In developmental toxicity studies on rats, adverse effects were observed only at maternally toxic doses (400 ppm), highlighting the importance of dose in assessing risk .

Data Summary Table

| Study Type | Species | NOAEL (mg/kg bw) | LOAEL (mg/kg bw) | Observations |

|---|---|---|---|---|

| Acute Toxicity | Rat | - | 1516 - 2138 | Oral LD50 range |

| Chronic Toxicity | Rat | 60 | 120 | Increased liver and kidney weights |

| Genotoxicity | CHO Cells | - | - | Induced sister chromatid exchanges |

| Developmental Toxicity | Rat | - | 400 | Effects observed at maternally toxic doses |

Eigenschaften

IUPAC Name |

1,2-dibromo-4,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMLDCMHIIUWWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399766 | |

| Record name | 1,2-dibromo-4,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73557-66-1 | |

| Record name | 1,2-dibromo-4,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.